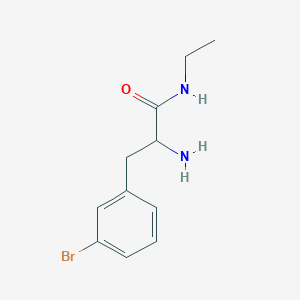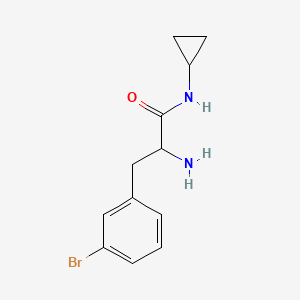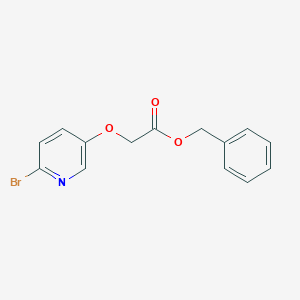
2-Amino-3-(3-bromophenyl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-bromophenyl)-N-ethylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a propanamide backbone, with an amino group at the second carbon and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and ethylamine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-bromophenyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-Amino-3-(3-bromophenyl)-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of bromophenyl derivatives with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and amide groups can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromophenyl)-N-ethylpropanamide: Similar structure but with the bromine atom at the para position.
2-Amino-3-(3-chlorophenyl)-N-ethylpropanamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-(3-bromophenyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Amino-3-(3-bromophenyl)-N-ethylpropanamide is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in drug design and materials science.
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-14-11(15)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDANYGLDZRMYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150572.png)
![(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150582.png)
![(S)-ethyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150586.png)
![(S)-ethyl 3-amino-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150588.png)
![(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150596.png)
![(S)-Ethyl 3-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150601.png)
![(S)-Ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150602.png)
![(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150606.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150625.png)
![(S)-ethyl 3-amino-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150633.png)


![Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)

